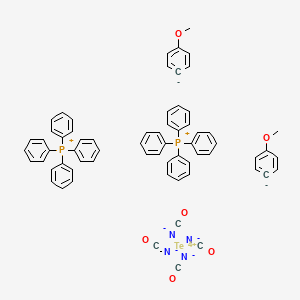
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is a complex organotellurium compound. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a tellurium center coordinated with tetraphenylphosphonium and tetracyanato ligands, along with 4-methoxy-4-phenyltellurate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) typically involves the reaction of tellurium tetrachloride with tetraphenylphosphonium chloride and potassium tetracyanate in the presence of 4-methoxy-4-phenyltellurate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tellurium.
Reduction: It can be reduced to lower oxidation states or even elemental tellurium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction may produce lower oxidation state tellurium species or elemental tellurium.
Applications De Recherche Scientifique
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and coordination polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)tellurium(IV) dichloride
- Tetraphenyltellurium
- Bis(diphenylphosphino)tellurium(IV) oxide
Uniqueness
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is unique due to its specific combination of ligands and the presence of the 4-methoxy-4-phenyltellurate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73481-12-6 |
|---|---|
Formule moléculaire |
C66H54N4O6P2Te |
Poids moléculaire |
1188.7 g/mol |
Nom IUPAC |
methoxybenzene;tellurium(4+);tetraphenylphosphanium;tetraisocyanate |
InChI |
InChI=1S/2C24H20P.2C7H7O.4CNO.Te/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-8-7-5-3-2-4-6-7;4*2-1-3;/h2*1-20H;2*3-6H,1H3;;;;;/q2*+1;6*-1;+4 |
Clé InChI |
XTGGYIVUFWHGJA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=[C-]C=C1.COC1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.[Te+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


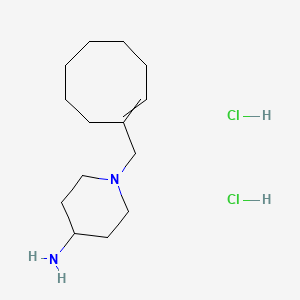
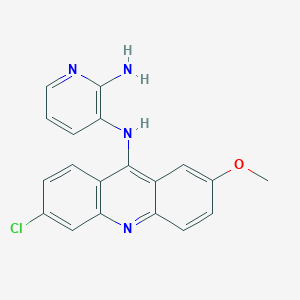
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
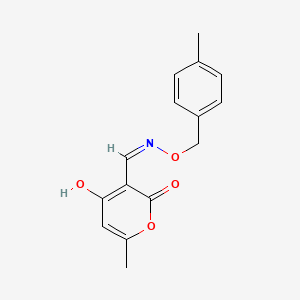
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
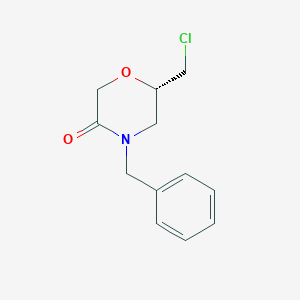
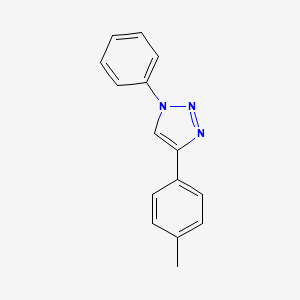
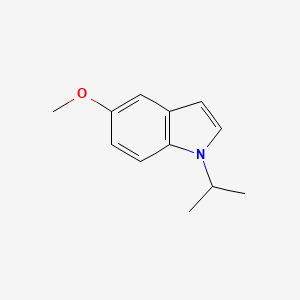

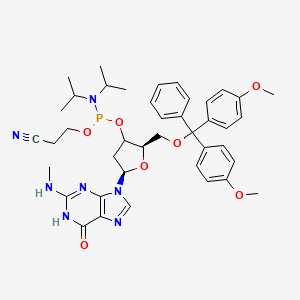
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
